molecular formula C5H8N2O4S B12297534 2-Acetamido-3-nitrososulfanylpropanoic acid

2-Acetamido-3-nitrososulfanylpropanoic acid

Cat. No.: B12297534
M. Wt: 192.20 g/mol
InChI Key: QTJKCQPXTOYYHJ-UHFFFAOYSA-N
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Description

2-Acetamido-3-nitrososulfanylpropanoic acid is a compound of interest in various scientific fields due to its unique chemical structure and properties. It is known for its potential applications in chemistry, biology, medicine, and industry. The compound’s structure includes an acetamido group, a nitroso group, and a sulfanyl group attached to a propanoic acid backbone, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-acetamido-3-nitrososulfanylpropanoic acid typically involves the reaction of N-acetyl-L-cysteine with nitrous acid. The reaction is carried out in an aqueous solution at a controlled pH, usually around pH 2, which is adjusted using hydrochloric acid. The reaction is performed at room temperature with constant stirring in an ice bath for about 20 minutes .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pH, and reactant concentrations, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 2-Acetamido-3-nitrososulfanylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitroso group can be reduced to an amino group.

    Substitution: The acetamido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild acidic or basic conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Acetamido-3-nitrososulfanylpropanoic acid has several applications in scientific research:

Mechanism of Action

The primary mechanism of action of 2-acetamido-3-nitrososulfanylpropanoic acid involves the release of nitric oxide (NO). Nitric oxide is a crucial signaling molecule in various physiological processes, including vasodilation, neurotransmission, and immune response. The compound releases NO spontaneously at physiological temperatures, which then interacts with molecular targets such as guanylate cyclase, leading to the production of cyclic GMP and subsequent physiological effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combined functional groups, which allow it to participate in a wide range of chemical reactions and release nitric oxide efficiently. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C5H8N2O4S

Molecular Weight

192.20 g/mol

IUPAC Name

2-acetamido-3-nitrososulfanylpropanoic acid

InChI

InChI=1S/C5H8N2O4S/c1-3(8)6-4(5(9)10)2-12-7-11/h4H,2H2,1H3,(H,6,8)(H,9,10)

InChI Key

QTJKCQPXTOYYHJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CSN=O)C(=O)O

Origin of Product

United States

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